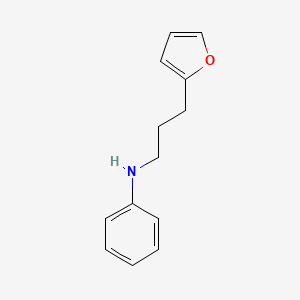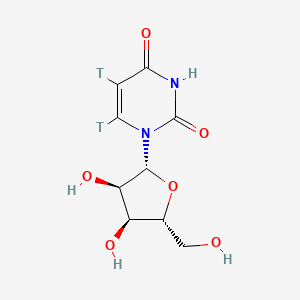
Uridine-5,6-t2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine-5,6-t2 is a pyrimidine nucleoside analog that plays a crucial role in various biological processes It is structurally similar to uridine, a naturally occurring nucleoside found in RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine-5,6-t2 typically involves the modification of uridine through various chemical reactions. One common method is the phosphorylation of uridine to produce uridine monophosphate, followed by further chemical modifications to introduce the desired functional groups . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of bioreactors and advanced purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Uridine-5,6-t2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium ferrocyanide, sodium borohydride, and various acids and bases. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more reduced forms of the compound .
Aplicaciones Científicas De Investigación
Uridine-5,6-t2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in RNA synthesis and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of uridine-5,6-t2 involves its incorporation into RNA, where it plays a role in the synthesis and regulation of genetic material. It interacts with various molecular targets, including enzymes involved in RNA synthesis and modification. The pathways involved in its mechanism of action include the pyrimidine metabolism pathway and the hexosamine biosynthetic pathway .
Comparación Con Compuestos Similares
Uridine-5,6-t2 is similar to other pyrimidine nucleoside analogs, such as cytidine and thymidine. it is unique in its specific functional groups and its potential applications in scientific research. Similar compounds include:
Cytidine: Another pyrimidine nucleoside involved in RNA synthesis.
Thymidine: A nucleoside found in DNA rather than RNA.
Uridine Monophosphate: A phosphorylated form of uridine that plays a role in various cellular processes.
Propiedades
Número CAS |
56654-40-1 |
|---|---|
Fórmula molecular |
C9H12N2O6 |
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T |
Clave InChI |
DRTQHJPVMGBUCF-ZVFJYLAJSA-N |
SMILES isomérico |
[3H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[3H] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
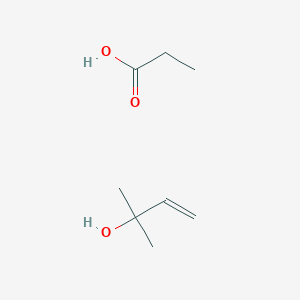
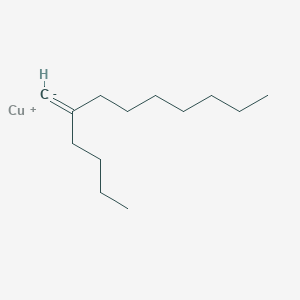
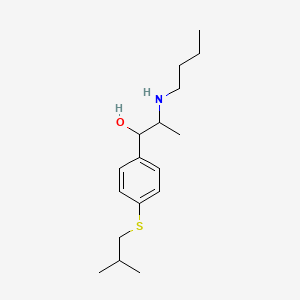
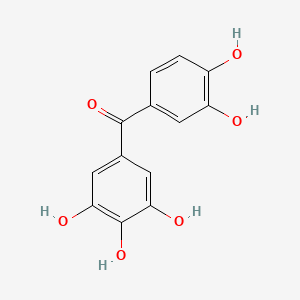
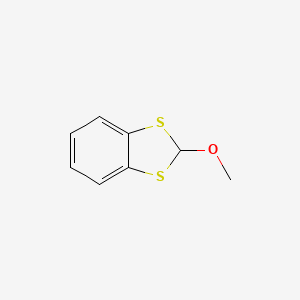
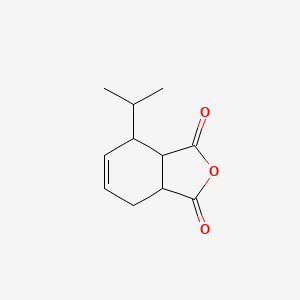

![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)

